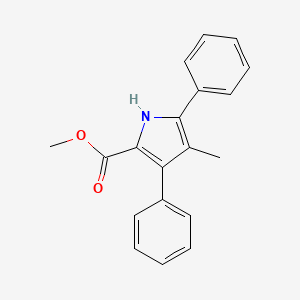
Benzoic acid;2-methylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-methylbenzene-1,3-diol is an organic compound that consists of a benzene ring substituted with a carboxylic acid group (benzoic acid) and a methyl group at the 2-position, along with hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-methylbenzene-1,3-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzoic acid derivatives. For instance, the methylation of benzoic acid can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One method includes the catalytic oxidation of toluene to produce benzoic acid, followed by methylation and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Benzoic acid;2-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or inflammatory conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid;2-methylbenzene-1,3-diol involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Methylphenol (o-Cresol): An aromatic compound with a hydroxyl group and a methyl group.
3-Hydroxybenzoic acid: A benzoic acid derivative with a hydroxyl group at the 3-position.
Uniqueness
Benzoic acid;2-methylbenzene-1,3-diol is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.
Propiedades
Número CAS |
90422-08-5 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
benzoic acid;2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.2C7H6O2/c1-5-6(8)3-2-4-7(5)9;2*8-7(9)6-4-2-1-3-5-6/h2-4,8-9H,1H3;2*1-5H,(H,8,9) |
Clave InChI |
MJWSAXNYEHOEHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


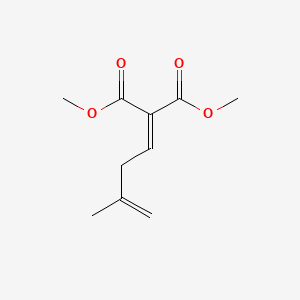
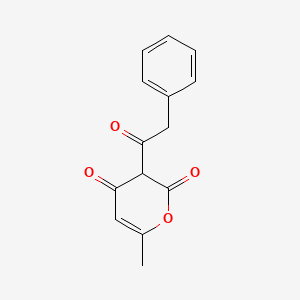

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
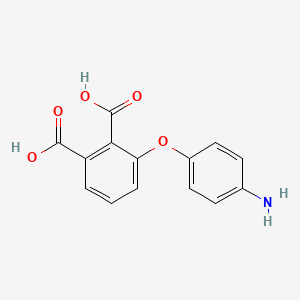
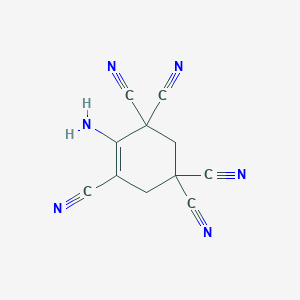
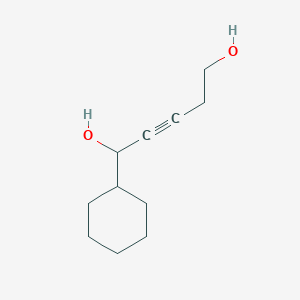
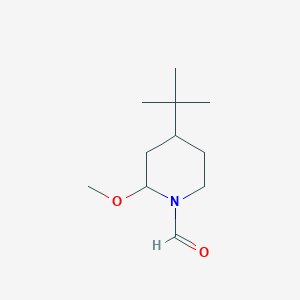


![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
